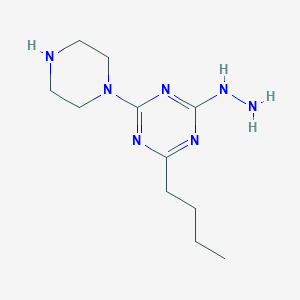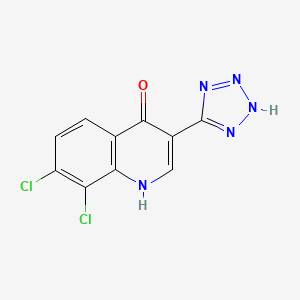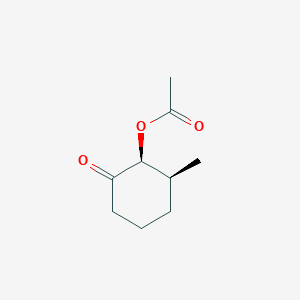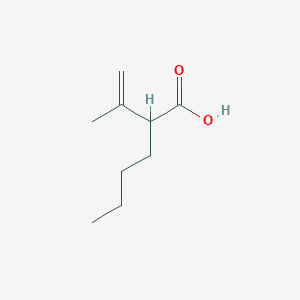
2-(Prop-1-EN-2-YL)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-EN-2-YL)hexanoic acid typically involves the esterification of hexanoic acid with allyl alcohol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Prop-1-EN-2-YL)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or diols under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Hydrolysis: Hexanoic acid and allyl alcohol.
Oxidation: Epoxides or diols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Prop-1-EN-2-YL)hexanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flavoring agent in food chemistry.
Biology: Studied for its potential antimicrobial properties and its role in natural product biosynthesis.
Medicine: Investigated for its potential use in drug formulations due to its pleasant odor and flavor.
Mécanisme D'action
The mechanism of action of 2-(Prop-1-EN-2-YL)hexanoic acid involves its interaction with olfactory
Propriétés
Numéro CAS |
60582-28-7 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-prop-1-en-2-ylhexanoic acid |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-8(7(2)3)9(10)11/h8H,2,4-6H2,1,3H3,(H,10,11) |
Clé InChI |
OASYJBCDENTGMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14594131.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)
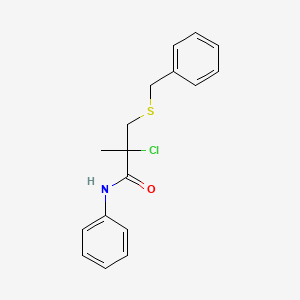

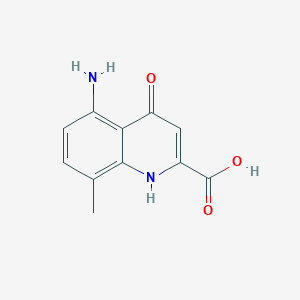
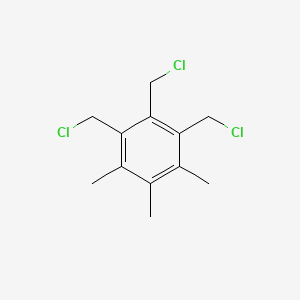
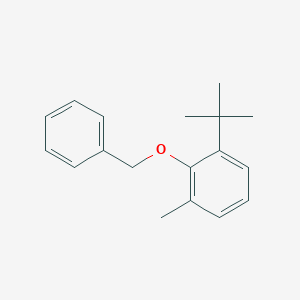
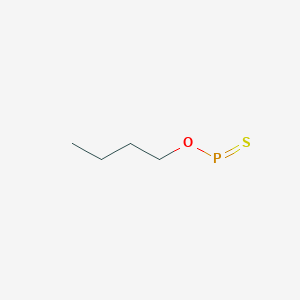

![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)
